molecular formula C14H21NO2 B023026 O,N-didesmethyltramadol CAS No. 138853-73-3

O,N-didesmethyltramadol

Cat. No. B023026
M. Wt: 235.32 g/mol
InChI Key: CJXNQQLTDXASSR-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to tramadol, such as O,N-didesmethyltramadol, often involves complex chemical reactions. One method for synthesizing secondary amines, which are structurally similar to O,N-didesmethyltramadol, uses N,N,N',N'-tetramethylazodicarboxamide (TMAD) as a reagent in the Mitsunobu reaction, demonstrating the versatility of TMAD in synthesizing complex organic compounds (Tsunoda et al., 1994).

Molecular Structure Analysis

The molecular structure of O-desmethyltramadol, a closely related compound, has been thoroughly analyzed using quantum chemical and spectroscopic investigations. These studies provide insights into the electronic structure, vibrational modes, and molecular electrostatic potential surfaces, which are crucial for understanding the chemical behavior of O,N-didesmethyltramadol (Arjunan et al., 2014).

Chemical Reactions and Properties

N-Oxyl compounds, which share some structural similarities with O,N-didesmethyltramadol, are known for their roles in oxidation reactions and electrocatalytic applications. The electrochemical properties of these compounds, such as TEMPO and PINO, offer insights into the potential reactivity and applications of O,N-didesmethyltramadol in synthetic chemistry (Nutting et al., 2018).

Physical Properties Analysis

The physical properties of a compound are influenced by its molecular structure and chemical composition. While specific data on O,N-didesmethyltramadol's physical properties are not directly available, the analysis of related compounds, such as O-desmethyltramadol and its glucuronidation products, can provide indirect insights into its solubility, stability, and other physical characteristics (Lehtonen et al., 2010).

Chemical Properties Analysis

The chemical properties of O,N-didesmethyltramadol can be inferred from studies on similar compounds. For example, the reaction of methyl ketones with N,N-dimethylacetamide dimethyl acetal, leading to the synthesis of pyridines, sheds light on potential reactivity patterns and functional group transformations that could be applicable to O,N-didesmethyltramadol (Prek et al., 2015).

Scientific Research Applications

  • Drug Research : O,N-didesmethyltramadol is utilized in drug research to expand therapeutic options and enrich the therapeutic armamentarium (Drews, 2000).

  • Analgesic Drug Studies : It is an active metabolite of tramadol, an analgesic drug. Its structure has been optimized for better efficacy using the B3LYP method (Arjunan et al., 2014).

  • Role in IDDM Pathogenesis : The compound has a role in the pathogenesis of Insulin-Dependent Diabetes Mellitus (IDDM) (Mandrup-Poulsen, 1996).

  • Potency in Micro-Receptor Interaction : O-Desmethyltramadol (M1), a major active metabolite of tramadol, is 200 times more potent at the micro-receptor than the parent drug (De Leo et al., 2009).

  • Ocular Applications : It is a potential therapeutic option for medical treatment in ocular applications, although its delivery is hindered by barriers protecting the eye (Urtti, 2006).

  • Forensic Toxicology : In forensic toxicology, the formation of O,N-didesmethyltramadol is indicative of the time elapsed from drug ingestion to death (Barbera et al., 2013).

  • Pharmacokinetics Studies : O,N-didesmethyltramadol's pharmacokinetics and the identification of enzymes responsible for its biotransformation have been a focus in studies involving human liver microsomes (Venkatakrishnan et al., 1998).

Safety And Hazards

O,N-didesmethyltramadol is listed as a Schedule I drug in Canada, presumably due to concerns it may be subject to abuse as a designer drug in a similar manner to other opioid active metabolites such as O-desmethyltramadol and nortilidine .

Future Directions

Desmetramadol, an investigational analgesic consisting of (+) and (-) enantiomers of the tramadol metabolite O-desmethyltramadol (M1), has been shown to provide the same safety and analgesia as tramadol, but without tramadol’s metabolic liabilities and related drug-drug interactions . This suggests that desmetramadol could potentially offer expanded safety and usefulness to clinicians seeking an alternative to schedule II opioids .

properties

IUPAC Name

3-[(1R,2R)-1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXNQQLTDXASSR-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCC1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932422
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,N-didesmethyltramadol

CAS RN

144830-18-2, 138853-73-3
Record name 3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144830-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,N-Didesmethyltramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138853733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{1-Hydroxy-2-[(methylamino)methyl]cyclohexyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,N-DIDESMETHYLTRAMADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F6QC876T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N,O-Didesmethyltramadol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O,N-didesmethyltramadol
Reactant of Route 2
O,N-didesmethyltramadol
Reactant of Route 3
O,N-didesmethyltramadol
Reactant of Route 4
Reactant of Route 4
O,N-didesmethyltramadol
Reactant of Route 5
O,N-didesmethyltramadol
Reactant of Route 6
O,N-didesmethyltramadol

Citations

For This Compound
42
Citations
ALPC Godoy, NV De Moraes, EZ Martinez… - Chirality, 2011 - Wiley Online Library
Tramadol (T) is available as a racemic mixture of (+)‐trans‐T and (−)‐trans‐T. The main metabolic pathways are O‐demethylation and N‐demethylation, producing trans‐O‐…
Number of citations: 19 onlinelibrary.wiley.com
YH Ardakani, MR Rouini - Biopharmaceutics & drug disposition, 2007 - Wiley Online Library
By using a high‐performance liquid chromatography method, the pharmacokinetics of the tramadol (T) and its three main metabolites, O‐desmethyltramadol (M1), N‐desmethyltramadol …
Number of citations: 94 onlinelibrary.wiley.com
YH Ardakani, MR Rouini - Journal of pharmaceutical and biomedical …, 2007 - Elsevier
Tramadol, an analgesic agent, and its main metabolites O-desmethyltramadol (M1), N-desmethyltramadol (M2) and O,N-didesmethyltramadol (M5) were determined simultaneously in …
Number of citations: 103 www.sciencedirect.com
DR Allen, C Warnholtz… - Journal of Analytical …, 2022 - academic.oup.com
An interference resulting in the false-positive detection of the synthetic cathinone 4ʹ-methyl-α-pyrrolidinopropiophenone (4-MePPP) in urine was suspected following the recent …
Number of citations: 2 academic.oup.com
M De Leo, M Giorgi, G Saccomanni… - … Journal Devoted to …, 2009 - Wiley Online Library
Tramadol is a centrally acting analgesic drug that has been used clinically for the last two decades to treat pain in humans. The clinical response of tramadol is strictly correlated to its …
S Pinho, A Oliveira, I Costa, CA Gouveia… - Biomedical …, 2013 - Wiley Online Library
Over recent years, hair has become the ideal matrix for retrospective investigation of chronic abuse, including for tramadol. However, in order to exclude the possibility of external …
W Leppert - 2012 - Future Medicine
Cancer pain is generally treated with pharmacological measures, relying on using opioids alone or in combination with adjuvant analgesics. In most cancer patients, pain is successfully …
Number of citations: 0 www.futuremedicine.com
Y Gu, JP Fawcett - Journal of Chromatography B, 2005 - Elsevier
This paper describes an HPLC method for the determination of tramadol and its major active metabolite, O-desmethyltramadol (ODT), in human plasma. Sample preparation involved …
Number of citations: 74 www.sciencedirect.com
S Veeralingam, S Badhulika - Nanoscale, 2020 - pubs.rsc.org
In this work we report for the first time surface functionalization of 2D MoS2 with X (metals: Al, Cu, Sn, Ti) to develop a low-cost, ultra-selective biosensor array based Electronic Tongue (…
Number of citations: 18 pubs.rsc.org
AY HOSSEINZADEH, MR Rouini - 2009 - sid.ir
Background and the purpose of the study: Pharmacokinetic parameters of tramadol and its three metabolites in plasma, saliva and urine following administration of 100 mg single oral …
Number of citations: 13 www.sid.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.